(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one

stereochemistry N/OFQ receptor diastereomer differentiation

(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one (CAS 2206821-98-7) is a chiral, bicyclic octahydrobenzimidazol-2-one derivative bearing an N‑1 (2‑chlorobenzyl) substituent. The compound possesses a fully saturated cyclohexane-fused imidazolone core with defined (3aS,7aR) stereochemistry, yielding a molecular formula of C₁₄H₁₇ClN₂O, a molecular weight of 264.75 g·mol⁻¹, and a computed XLogP3‑AA of 2.8.

Molecular Formula C14H17ClN2O
Molecular Weight 264.75 g/mol
Cat. No. B13368191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one
Molecular FormulaC14H17ClN2O
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)NC(=O)N2CC3=CC=CC=C3Cl
InChIInChI=1S/C14H17ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-2,5-6,12-13H,3-4,7-9H2,(H,16,18)/t12-,13+/m0/s1
InChIKeyLVIZLOZXRWBAEH-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile and Procurement Identity of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one


(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one (CAS 2206821-98-7) is a chiral, bicyclic octahydrobenzimidazol-2-one derivative bearing an N‑1 (2‑chlorobenzyl) substituent [1]. The compound possesses a fully saturated cyclohexane-fused imidazolone core with defined (3aS,7aR) stereochemistry, yielding a molecular formula of C₁₄H₁₇ClN₂O, a molecular weight of 264.75 g·mol⁻¹, and a computed XLogP3‑AA of 2.8 [1]. This scaffold belongs to a class of small‑molecule N/OFQ (nociceptin/orphanin FQ) receptor antagonists exemplified by compounds 14 and 23 in the seminal study by Chen et al., which demonstrated dual N/OFQ and mu opioid receptor antagonism [2].

Why Generic Substitution of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one Is Scientifically Unreliable


Octahydrobenzimidazol-2-ones are not interchangeable commodities; subtle variations in N‑substitution, ring‑junction stereochemistry, and halogen placement profoundly alter target engagement and physicochemical behavior. The (3aS,7aR) trans‑fused configuration defines the spatial orientation of the N‑1 benzyl group, directly impacting receptor‑binding complementarity in the N/OFQ antagonist pharmacophore as described by Chen et al. [1]. Replacing the 2‑chlorobenzyl group with unsubstituted benzyl, 4‑chlorobenzyl, or alkyl chains yields analogs with divergent logP, hydrogen‑bonding capacity, and metabolic stability—parameters that cannot be predicted from the core scaffold alone [2]. For procurement in SAR campaigns, pharmacological profiling, or chemical biology probe development, stereochemical and substituent specificity is non‑negotiable.

Quantitative Differentiation Evidence for (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one


Defined (3aS,7aR) Trans Stereochemistry Versus Unspecified or Cis Diastereomers

The compound bears two defined stereocenters at positions 3a (S) and 7a (R), establishing a trans ring junction [1]. In the octahydrobenzimidazol-2-one N/OFQ antagonist series, the trans configuration is a critical determinant of receptor affinity; the Chen et al. study specifically identified trans‑octahydrobenzimidazol-2-ones 14 and 23 as the active antagonists, implying that the cis diastereomer series is inactive or substantially less potent [2]. Procuring the (3aS,7aR) isomer is therefore essential for reproducing reported N/OFQ antagonist activity.

stereochemistry N/OFQ receptor diastereomer differentiation

Lipophilicity (XLogP3‑AA = 2.8) Compared to Unsubstituted Core Scaffold

The computed XLogP3‑AA for (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is 2.8, reflecting the contribution of the 2‑chlorobenzyl substituent [1]. The unsubstituted core scaffold, cis‑octahydro‑2H‑benzimidazol‑2‑one (CAS 1123‑97‑3), has a molecular weight of 140.18 g·mol⁻¹ and lacks the lipophilic N‑benzyl group, resulting in a substantially lower logP (estimated < 1.0 based on fragment contributions) . This 100‑fold+ difference in computed partition coefficient drives divergent solubility, membrane permeability, and protein‑binding characteristics.

lipophilicity physicochemical property drug-likeness

Topological Polar Surface Area (TPSA = 32.3 Ų) and Hydrogen‑Bonding Profile Versus Common N/OFQ Antagonist J‑113397

The compound exhibits a computed TPSA of 32.3 Ų with 1 hydrogen bond donor (NH) and 1 hydrogen bond acceptor (C=O) [1]. The well‑characterized N/OFQ antagonist J‑113397 (1‑[(3R,4R)‑1‑cyclooctylmethyl‑3‑hydroxymethyl‑4‑piperidyl]‑3‑ethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one) carries an additional hydroxyl group, yielding 2 HBD, 3 HBA, and a higher TPSA (approximately 50–60 Ų) [2]. The lower TPSA of the target compound predicts superior passive blood‑brain barrier penetration (CNS MPO desirability), while the reduced H‑bonding capacity may limit aqueous solubility relative to J‑113397.

polar surface area hydrogen bonding CNS penetration

2‑Chlorobenzyl Substitution Pattern: Ortho‑Chloro Positioning Versus Para‑ or Meta‑Chloro Analogues

The N‑1 substituent is specifically 2‑chlorobenzyl (ortho‑chloro), a regiochemical choice that influences both steric and electronic properties at the receptor binding site. Literature on halogenated benzyl‑benzimidazole derivatives demonstrates that ortho‑chloro substitution enhances antibacterial activity against S. aureus and MRSA compared to para‑chloro or unsubstituted benzyl congeners [1]. While antibacterial SAR cannot be directly extrapolated to N/OFQ receptor pharmacology, it illustrates the principle that chlorine positional isomerism produces measurable differences in biological activity that generic substitution cannot recapitulate. The 2‑chlorobenzyl group also contributes a computed XLogP3‑AA of 2.8, distinct from the 3‑chlorobenzyl or 4‑chlorobenzyl regioisomers, which may exhibit different logP values and metabolic profiles.

halogen substitution SAR receptor binding

Recommended Application Scenarios for (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one


N/OFQ Receptor Antagonist Lead Optimization and SAR Expansion

This compound serves as a direct structural analog of the trans‑octahydrobenzimidazol‑2‑one leads (compounds 14 and 23) reported by Chen et al. as dual N/OFQ and mu opioid receptor antagonists [1]. Its defined (3aS,7aR) stereochemistry and 2‑chlorobenzyl N‑substituent make it suitable for systematic SAR studies exploring the impact of halogen position, benzyl substitution, and stereochemistry on N/OFQ receptor affinity and selectivity.

CNS‑Penetrant Probe Development Leveraging Favorable TPSA

With a TPSA of 32.3 Ų—well below the 60 Ų threshold associated with passive blood‑brain barrier penetration [1]—this compound is a promising starting point for CNS‑targeted N/OFQ antagonist probes. It contrasts with more polar N/OFQ ligands such as J‑113397, which bear additional hydroxyl groups that may limit brain exposure.

Stereochemical Reference Standard for Chiral Chromatography Method Development

The compound's two defined stereocenters (3aS,7aR) provide a well‑characterized chiral analyte for developing and validating chiral HPLC or SFC methods. Its computed properties—moderate lipophilicity (XLogP3‑AA = 2.8) and UV‑active benzimidazolone chromophore—facilitate detection and separation from diastereomeric impurities [1].

Halogenated Benzimidazolone Library Member for Diversity‑Oriented Screening

As a member of the octahydrobenzimidazol‑2‑one chemical class bearing an ortho‑chlorobenzyl substituent, this compound fills a specific chemical space niche in diversity libraries targeting G‑protein‑coupled receptors (GPCRs), kinases, or epigenetic targets such as HDACs, where benzimidazolone scaffolds have demonstrated activity in ChEMBL‑curated assays [1].

Quote Request

Request a Quote for (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.